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Compound of Interest

Compound Name: TAN-67

Cat. No.: B1243400

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of

TAN-67, a potent and selective non-peptidic delta-opioid receptor (δ-OR) agonist. The

levorotatory enantiomer, (-)-TAN-67, is the pharmacologically active form responsible for its

analgesic and neuroprotective effects.

Chemical and Physical Properties
TAN-67, also known as SB-205607, is a non-peptidic agonist with high selectivity for the δ-

opioid receptor. Proper handling and storage are crucial for maintaining its stability and activity.
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Property Value Reference

IUPAC Name

3-[(4aS,12aR)-2-methyl-

1,3,4,5,12,12a-

hexahydropyrido[3,4-b]acridin-

4a-yl]phenol

--INVALID-LINK--

CAS Number 148545-09-9 --INVALID-LINK--

Molecular Formula C₂₃H₂₄N₂O --INVALID-LINK--

Molecular Weight 344.45 g/mol --INVALID-LINK--

Form

Dihydrobromide salt is a

common commercially

available form.

N/A

Solubility

Soluble in DMSO (5 mg/mL

with sonication). Use freshly

opened, anhydrous DMSO for

best results as the compound

is hygroscopic.

MedChemExpress

Storage

Store at -80°C for long-term

(months) or -20°C for short-

term (weeks) in a sealed

container, protected from

moisture.

MedChemExpress

In Vitro Experimental Protocols
Stock Solution Preparation

To prepare a 10 mM stock solution of TAN-67 dihydrobromide (MW: 506.38 g/mol for the

dihydrobromide salt), weigh out 5.06 mg of the compound and dissolve it in 1 mL of

anhydrous DMSO.

Use sonication to ensure complete dissolution.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and

store at -80°C.

Recommended Cell Lines
Chinese Hamster Ovary (CHO) cells stably expressing the human or mouse δ-opioid

receptor (hδ-OR or mδ-OR).

Human Embryonic Kidney (HEK) 293 cells transiently or stably expressing the δ-opioid

receptor.

These cell lines are commonly used due to their low endogenous opioid receptor expression

and robust growth characteristics, making them ideal for studying the effects of δ-OR agonists.

Forskolin-Stimulated cAMP Accumulation Assay
This assay is a primary method to determine the agonist activity of TAN-67 at the δ-opioid

receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.

Materials:

CHO or HEK293 cells expressing the δ-opioid receptor

Cell culture medium (e.g., DMEM/F12)

Serum-free medium

3-isobutyl-1-methylxanthine (IBMX)

Forskolin

(-)-TAN-67

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or similar)

96-well or 384-well white opaque plates

Protocol:
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Cell Plating: Seed the δ-OR expressing cells into 96-well or 384-well plates at a density that

will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.

Pre-incubation: On the day of the assay, remove the growth medium and replace it with

serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.

Incubate for 30 minutes at 37°C.

Agonist Treatment: Add varying concentrations of (-)-TAN-67 to the wells. A typical

concentration range to test would be from 1 pM to 10 µM to generate a full dose-response

curve.

Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to a final

concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM, this

should be optimized for the specific cell line).

Incubation: Incubate the plate for 15-30 minutes at 37°C.

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels

according to the manufacturer's protocol of the chosen cAMP assay kit.

Data Analysis: Plot the cAMP concentration against the log of the (-)-TAN-67 concentration.

The data should be fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.

(-)-TAN-67 has a reported EC₅₀ of approximately 1.72 nM for the inhibition of forskolin-

stimulated cAMP accumulation at human δ-opioid receptors.[1]

β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated δ-opioid receptor, a key

event in receptor desensitization and G-protein independent signaling.

Materials:

HEK293 cells co-expressing the δ-opioid receptor and a β-arrestin fusion protein (e.g.,

PathHunter® β-Arrestin assay from DiscoveRx or similar technology).

Cell culture medium.

Assay buffer.
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(-)-TAN-67.

Detection reagents for the specific assay system.

White opaque 384-well plates.

Protocol:

Cell Plating: Seed the engineered HEK293 cells into 384-well plates and culture overnight.

Compound Addition: Add a range of concentrations of (-)-TAN-67 to the wells.

Incubation: Incubate the plate at 37°C for 60-90 minutes.

Detection: Add the detection reagents according to the manufacturer's protocol.

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

Data Analysis: Plot the signal against the log of the (-)-TAN-67 concentration and fit to a

dose-response curve to determine the EC₅₀ for β-arrestin recruitment.

In Vivo Experimental Protocols
Animal Models

Mice are commonly used for in vivo studies of TAN-67. C57BL/6J mice have been used in

studies of ischemic stroke.

Formulation and Administration
Solubilization: For intravenous (i.v.) administration, TAN-67 dihydrobromide can be dissolved

in sterile saline (0.9% NaCl).

Dosage: In a mouse model of ischemic stroke, TAN-67 has been administered intravenously

at doses ranging from 1.5 to 4.5 mg/kg.[2] The optimal dose should be determined for each

specific experimental model and endpoint.

Mechanism of Action and Signaling Pathways
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TAN-67 is a selective agonist for the δ-opioid receptor. Its binding to the receptor initiates

downstream signaling cascades.

G-Protein Dependent Signaling
Upon binding of (-)-TAN-67, the δ-opioid receptor, a Gi/o-coupled GPCR, undergoes a

conformational change. This leads to the dissociation of the G-protein heterotrimer into Gαi/o

and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease

in intracellular cyclic AMP (cAMP) levels. This is the primary mechanism for its observed effects

in the forskolin-stimulated cAMP assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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